Ethyl 5-chloro-3-[(pyrazin-2-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide
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Overview
Description
Ethyl 5-chloro-3-[(pyrazin-2-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a pyrazine moiety, and a carboxylate ester group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3-[(pyrazin-2-ylamino)methyl]-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrazine Moiety: This step involves nucleophilic substitution reactions where the pyrazine ring is introduced.
Esterification: The carboxylate group is esterified using ethanol in the presence of acid catalysts.
Formation of the Hydrobromide Salt: The final compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-3-[(pyrazin-2-ylamino)methyl]-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chlorine and pyrazine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) for nucleophilic substitution; sulfuric acid (H₂SO₄) for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like alkyl, aryl, or halides.
Scientific Research Applications
Ethyl 5-chloro-3-[(pyrazin-2-ylamino)methyl]-1-benzofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3-[(pyrazin-2-ylamino)methyl]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, while the pyrazine moiety may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloro-3-[(pyridin-2-ylamino)methyl]-1-benzofuran-2-carboxylate
- Ethyl 5-chloro-3-[(quinolin-2-ylamino)methyl]-1-benzofuran-2-carboxylate
Uniqueness
Ethyl 5-chloro-3-[(pyrazin-2-ylamino)methyl]-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazine ring, in particular, differentiates it from other similar compounds and may contribute to its unique pharmacological profile.
Properties
IUPAC Name |
ethyl 5-chloro-3-[(pyrazin-2-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3.BrH/c1-2-22-16(21)15-12(8-20-14-9-18-5-6-19-14)11-7-10(17)3-4-13(11)23-15;/h3-7,9H,2,8H2,1H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMWYJRTZMAUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)CNC3=NC=CN=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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